Product packaging for IMP-E3 protein(Cat. No.:CAS No. 136111-09-6)

IMP-E3 protein

Cat. No.: B1179552
CAS No.: 136111-09-6
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Description

Contextualization within the Ubiquitin-Proteasome System (UPS)

The Ubiquitin-Proteasome System (UPS) is a highly regulated and essential pathway in eukaryotic cells responsible for the degradation of the majority of intracellular proteins. thebiogrid.orgmdpi.com This system involves the covalent attachment of a small protein called ubiquitin to target proteins, marking them for degradation by a large protein complex known as the 26S proteasome. thebiogrid.orgresearchgate.net This process is not merely a disposal mechanism but a sophisticated regulatory network that controls a vast array of cellular functions, including cell cycle progression, signal transduction, DNA repair, and protein quality control. thebiogrid.orgmdpi.com

The ubiquitination process is carried out by a three-enzyme cascade: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. researchgate.net The E3 ligases are of particular importance as they provide substrate specificity, recognizing and binding to specific target proteins, thereby ensuring the precise regulation of protein levels. thebiogrid.orgimp.ac.at There are over 600 E3 ligases in humans, highlighting the complexity and specificity of this system. nih.gov BRAP/IMP functions as one of these critical E3 ligases, directly linking it to the core machinery of cellular protein homeostasis. nih.gov

Identification and Classification of BRAP/IMP as a RING Finger-Type E3 Ubiquitin Ligase

BRAP/IMP is classified as a RING (Really Interesting New Gene) finger-type E3 ubiquitin ligase. nih.govresearchgate.net This classification is based on the presence of a specific zinc-finger domain known as the RING domain. researchgate.net The RING domain is a conserved structural motif that is crucial for the catalytic activity of these E3 ligases. It does not directly catalyze the transfer of ubiquitin but rather acts as a scaffold, bringing the ubiquitin-charged E2 enzyme and the substrate protein into close proximity to facilitate the transfer of ubiquitin. ebi.ac.uk

The protein is also known by several other names, including BRAP2, RNF52 (RING Finger Protein 52), and BRCA1-associated protein. genecards.orgsinobiological.comsinobiological.com Its identification as RNF52 firmly places it within the large family of RING finger proteins. genecards.orguniprot.org The E3 ligase activity of BRAP/IMP is integral to its function, particularly its ability to undergo auto-ubiquitination, a process that regulates its own activity and its interaction with other proteins. nih.gov

Historical Trajectory of BRAP/IMP Research and Initial Discoveries

The protein now known as BRAP/IMP was first identified through its ability to bind to the nuclear localization signal of the BRCA1 tumor suppressor protein. wikipedia.orgbiorxiv.org This initial discovery suggested a role for BRAP in regulating the nuclear transport of proteins. wikipedia.orgresearchgate.net It was proposed to act as a cytoplasmic retention protein, sequestering proteins with nuclear localization signals in the cytoplasm and thereby controlling their access to the nucleus. genecards.orgresearchgate.net

Subsequent research revealed its identity as IMP (Impedes Mitogenic signal Propagation). plos.org This line of investigation established BRAP/IMP as a Ras effector and a negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govplos.org A pivotal study demonstrated that Ras activation leads to the auto-ubiquitination of BRAP/IMP, which in turn alleviates its inhibitory effect on the MAPK pathway. nih.gov This discovery was significant as it linked BRAP/IMP directly to a central signaling cascade that governs cell proliferation, differentiation, and survival.

Overview of BRAP/IMP's Role in Cellular Homeostasis and Signaling Pathways

BRAP/IMP has emerged as a critical regulator of cellular homeostasis, acting as a molecular buffer that modulates the cell's response to environmental cues. plos.org Its functions are diverse and impact several key signaling pathways.

One of its most well-characterized roles is in the MAPK pathway . BRAP/IMP acts as a threshold modulator by negatively regulating the scaffold protein Kinase Suppressor of Ras 1 (KSR1). nih.govplos.org This regulation helps to control the sensitivity and duration of MAPK signaling, ensuring appropriate cellular responses. plos.org

BRAP/IMP is also implicated in inflammatory signaling . It has been shown to be a key mediator of inflammatory cascades by regulating the nuclear translocation of NF-κB, a critical transcription factor in the immune response. plos.orgresearchgate.net This function highlights its importance in the cellular response to inflammatory stimuli. researchgate.net

Furthermore, research has pointed to BRAP/IMP's involvement in the Hippo pathway , which is crucial for controlling organ size and tissue homeostasis. pnas.org In the liver, BRAP has been shown to be necessary for maintaining proper hepatocyte morphology and turnover by regulating the Hippo pathway kinase MST2. pnas.org

Recent studies have also connected BRAP/IMP to the cellular response to oxidative stress . In C. elegans, the homolog of BRAP2, known as BRAP-2, has been identified as a negative regulator of SKN-1, the equivalent of mammalian Nrf2, a key transcription factor in the oxidative stress response. yorku.ca

The multifaceted nature of BRAP/IMP underscores its importance as a central node in the complex signaling networks that maintain cellular health and respond to various internal and external stimuli.

AliasFull Name
BRAP BRCA1 Associated Protein
IMP Impedes Mitogenic Signal Propagation
RNF52 RING Finger Protein 52
BRAP2 BRCA1 Associated Protein 2
Key Interacting ProteinsFunction in Relation to BRAP/IMP
BRCA1 Initial identified binding partner, suggesting a role in nuclear transport.
Ras Activated Ras leads to BRAP/IMP auto-ubiquitination, modulating MAPK signaling. nih.gov
KSR1 Scaffold protein in the MAPK pathway negatively regulated by BRAP/IMP. plos.org
NF-κB BRAP/IMP regulates its nuclear translocation, impacting inflammatory responses. plos.orgresearchgate.net
MST2 Hippo pathway kinase regulated by BRAP, affecting liver homeostasis. pnas.org
SKN-1/Nrf2 Transcription factor in the oxidative stress response negatively regulated by the BRAP homolog in C. elegans. yorku.ca
USP15/USP4 Deubiquitylases that interact with and stabilize BRAP/IMP. nih.govnih.gov

Properties

CAS No.

136111-09-6

Molecular Formula

C15H24N4O3

Synonyms

IMP-E3 protein

Origin of Product

United States

Molecular Architecture and Domain Specific Functions of Brap/imp

Overall Structural Organization and Composition of Functional Domains

The primary amino acid sequence of BRAP/IMP predicts a domain structure that includes a RING-H2 domain, followed by a UBP-ZnF, and leucine (B10760876) heptad repeats indicative of a coiled-coil region. This arrangement bears similarity to the RBCC family of proteins, with the notable presence of a UBP-ZnF instead of a B-box zinc finger. The central catalytic core of BRAP, sometimes referred to as the RNF52 domain, is particularly conserved and encompasses four subdomains: a nucleotide-binding α/β plait (NBP) motif, a Really Interesting New Gene (RING) zinc finger motif, a ubiquitin-specific protease (UBP)-like zinc finger (ZfUBP) motif, and a coiled-coil (CC) motif. wikipedia.org Some research also indicates the presence of an N-terminal RNA recognition motif (RRM). uniprot.org

RING Finger Domain: Mechanism of E2 Ubiquitin-Conjugating Enzyme Interaction and Ubiquitin Transfer

A key feature of BRAP/IMP is its RING-H2 motif, which confers E3 ubiquitin ligase activity. r-project.org As a RING domain E3 ligase, BRAP functions by simultaneously binding to an E2 ubiquitin-conjugating enzyme loaded with ubiquitin and the target protein. This simultaneous binding facilitates the direct transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein, forming an isopeptide bond. The RING domain is specifically responsible for mediating the interaction with the appropriate E2 enzyme. Studies have demonstrated that BRAP can combine with E2 enzymes such as UBE2D1, UBE2D2, UBE2D3, and UBE2D4 to effectively catalyze the formation of polyubiquitin (B1169507) chains. wikipedia.org The integrity of the RING domain is crucial for its activity; mutations in conserved residues involved in zinc coordination (cysteines and histidine) or in residues critical for E2 interaction can lead to a loss or reduction of E3 ligase function.

Coiled-Coil Region: Role in Protein-Protein Interactions and Complex Formation

The coiled-coil region within BRAP/IMP is predicted to play a significant role in mediating protein-protein interactions and facilitating the formation of protein complexes. Experimental evidence supports this, showing that the coiled-coil domain of BRAP interacts with other proteins. Specifically, this region has been mapped as the interaction site for the N-terminal domains of the deubiquitylating enzymes USP4 and USP15. nih.gov These interactions, requiring a combination of DUSP and UBL domains in USP15 and USP4, highlight the coiled-coil region's importance in recruiting regulatory proteins that influence BRAP's ubiquitylation status and function. nih.gov

Other Putative Functional Domains and Their Contributions to Activity

Subcellular Localization and Dynamic Distribution of BRAP/IMP

BRAP/IMP's cellular function is closely tied to its specific localization within the cell.

Subcellular Localization and Dynamic Distribution of BRAP/IMP

Cytoplasmic Presence and Retention Mechanisms

BRAP/IMP is predominantly found in the cytoplasm. uniprot.orgncpsb.org.cn A key function associated with its cytoplasmic localization is its role as a cytoplasmic retention protein. uniprot.orgncpsb.org.cn BRAP achieves this by binding to proteins containing nuclear localization signal (NLS) motifs, effectively preventing their translocation into the nucleus. uniprot.orgncpsb.org.cn This interaction has been observed with the NLS motifs of various proteins, including BRCA1, SV40 large T antigen, and mitosin. uniprot.org Furthermore, BRAP2 has been shown to act as a cytoplasmic retention protein for p21 during the process of monocyte differentiation. uniprot.org

Factors Influencing BRAP/IMP Translocation within Cellular Compartments

While the concept of translocation factors is broad and can apply to various biological transport processes, in the context of BRAP/IMP, the available information focuses on BRAP's influence over the translocation of other proteins by retaining them in the cytoplasm. uniprot.orgncpsb.org.cn BRAP is suggested to modulate the nuclear translocation of NF-κB induced by TNF-α through its association with the SCF complex. Additionally, BRAP plays a role in regulating the localization of the transcription factor YAP. Loss of BRAP expression can lead to YAP translocating into the nucleus, while overexpression of wild-type BRAP promotes YAP phosphorylation, which is typically associated with its retention in the cytoplasm. This suggests that BRAP's E3 ligase activity may indirectly influence the translocation of certain substrates by affecting their modification status.

Catalytic Mechanisms and Substrate Recognition by Brap/imp

Enzymatic Cascade of Ubiquitination Mediated by BRAP/IMP

The ubiquitination process involves a cascade of enzymatic reactions carried out by three main types of enzymes: E1 ubiquitin-activating enzymes, E2 ubiquitin-conjugating enzymes, and E3 ubiquitin ligases. nih.gov E3 ligases, such as BRAP/IMP, are responsible for the final step, which involves recruiting an E2 enzyme charged with ubiquitin and facilitating the transfer of ubiquitin to the substrate. wikipedia.org BRAP/IMP is a RING finger-type E3 ligase, and this domain is critical for its activity. nih.govresearchgate.netresearchgate.net

Specificity for E2 Ubiquitin-Conjugating Enzymes

E3 ubiquitin ligases interact with specific E2 ubiquitin-conjugating enzymes, which is crucial for determining substrate specificity. wikipedia.org Research has shown that BRAP/IMP can interact with and utilize specific E2 enzymes to efficiently produce polyubiquitin (B1169507) chains. In vitro ubiquitylation assays using purified protein components have demonstrated that BRAP (specifically the RNF52 domain) combined with UBE2D1, UBE2D2, UBE2D3, or UBE2D4 efficiently produced polyubiquitin chains, while combinations with other E2s failed to do so. nih.gov This indicates that BRAP/IMP exhibits specificity for certain E2 enzyme variants within the ubiquitination pathway.

Direct Ubiquitin Transfer Mechanism to Substrates

RING-type E3 ligases typically function by bringing the E2 enzyme and the substrate into close proximity, allowing for the direct transfer of ubiquitin from the E2 to the substrate. wikipedia.orgfrontiersin.org BRAP/IMP, being a RING finger-type E3 ligase, is understood to facilitate this direct transfer. researchgate.net The RING domain within BRAP/IMP is essential for recruiting the ubiquitin-charged E2 enzyme. nih.govresearchgate.netresearchgate.net Studies investigating the catalytic domain of BRAP (RNF52 domain) have shown its ability to ligate oligo-ubiquitin, further supporting its role in the direct transfer mechanism. nih.gov

Substrate Recognition and Determinants of Specificity

The specificity of ubiquitination is largely attributed to E3 ligases like BRAP/IMP, which are responsible for recognizing and binding to specific protein substrates. wikipedia.orgfrontiersin.org This recognition is mediated through specific interactions between BRAP/IMP and its target proteins.

Identification and Characterization of BRAP/IMP Target Proteins

BRAP/IMP has been identified as a negative regulator of the MAPK scaffold protein KSR. researchgate.netnih.gov It is proposed to regulate sustained MAPK signaling, partly by limiting the formation of KSR-1-dependent BRAF-CRAF-MEK complexes. researchgate.netnih.gov Upon activation of RAS, BRAP undergoes auto-ubiquitylation, which is thought to relieve its suppression of MEK/ERK signaling. researchgate.netnih.gov While KSR is a notable interactor, BRAP is also known to interact with a variety of other proteins. nih.gov The identification and characterization of additional BRAP/IMP target proteins are ongoing areas of research.

Role of Substrate Degrons in Recognition and Binding Affinity

Substrate recognition by E3 ligases often involves the interaction with specific short linear motifs within the substrate proteins known as degrons. rsc.orgdegronopedia.comtimmslab.com These degrons can act as tethering points for interaction with the E3 ligase. rsc.org While the specific degrons recognized by BRAP/IMP have not been extensively detailed in the provided search results, the general principle of E3 ligase-substrate interaction through degrons is well-established. rsc.orgdegronopedia.comtimmslab.com The binding affinity between BRAP/IMP and its substrates is likely influenced by the presence and nature of these degrons, as well as other structural determinants.

Regulatory Mechanisms Governing Brap/imp Activity and Stability

Post-Translational Modifications of BRAP/IMP

Post-translational modifications (PTMs) are crucial for modulating BRAP's function and cellular fate. Ubiquitination is a key PTM affecting BRAP. nih.gov

Autoubiquitination and its Functional Consequences for Ligase Activity

BRAP functions as a RING finger-type E3 ubiquitin ligase and undergoes autoubiquitination. nih.govpnas.org This autoubiquitination activity is stimulated upon activation of RAS, which leads to the release of BRAP's suppression of MEK/ERK signaling. nih.govreactome.org This suggests that autoubiquitination is a regulatory mechanism that modulates BRAP's inhibitory effect on the MAPK pathway. nih.govreactome.org BRAP's central catalytic domain, known as the RNF52 domain, can utilize various ubiquitin chains for autoubiquitylation. researchgate.netresearchgate.net

Regulation by Deubiquitinating Enzymes (DUBs), including USP15 and USP4

BRAP's ubiquitination status is also controlled by deubiquitinating enzymes (DUBs), which remove ubiquitin molecules from target proteins. USP15 and USP4 are two closely related DUBs that interact with BRAP. nih.govnih.govresearchgate.net Both USP15 and USP4 have been shown to oppose the autoubiquitylation of BRAP. nih.govnih.govresearchgate.net

However, their effects on BRAP stability differ. USP15, but not USP4, plays a significant role in stabilizing BRAP protein levels. nih.govnih.govresearchgate.net Depletion of USP15 leads to the destabilization of endogenous BRAP by promoting its ubiquitylation and subsequent proteasomal degradation. nih.govnih.govresearchgate.net The stability of BRAP protein can be restored by the reintroduction of catalytically active USP15. nih.govnih.govresearchgate.net This indicates that USP15-mediated deubiquitination is critical for maintaining BRAP protein levels. nih.govnih.govresearchgate.net Interestingly, while USP15 and USP4 oppose BRAP autoubiquitylation, BRAP can promote the ubiquitylation of USP15, which is then opposed by USP15's own catalytic activity. nih.govnih.gov

Data on the interaction and effects of USP15 and USP4 on BRAP:

DUBInteraction with BRAPOpposes BRAP AutoubiquitylationStabilizes BRAP Protein LevelsBRAP Promotes DUB Ubiquitylation
USP15YesYesYesYes
USP4YesYesNoNo (not differentially affected)

Other Modulatory Modifications (e.g., phosphorylation, if applicable to BRAP/IMP)

While ubiquitination is a prominent regulatory modification for BRAP, phosphorylation has also been implicated in modulating its function, particularly in the context of its role in regulating nuclear import. BRAP2 (an alternative name for BRAP) inhibition of nuclear accumulation of certain viral proteins is dependent on phosphorylation sites flanking the nuclear localization signals (NLSs) of these proteins. nih.govresearchgate.net Specifically, mutations at phosphorylation sites near the NLS of target proteins can prevent or enhance BRAP2's inhibitory effect on nuclear import. nih.govresearchgate.net This suggests that phosphorylation of BRAP itself or its interaction partners can influence its ability to regulate nuclear transport. nih.govresearchgate.net

Transcriptional and Translational Control of BRAP/IMP Gene Expression

The expression levels of BRAP can also be regulated at the transcriptional and translational levels. Transcriptional control involves regulating the synthesis of BRAP mRNA from the BRAP gene, while translational control regulates the synthesis of BRAP protein from its mRNA. pressbooks.pubkhanacademy.orgnih.gov While the provided search results highlight the importance of post-translational regulation and interactions with other proteins, detailed mechanisms of BRAP gene transcriptional and translational control are not extensively described in the snippets. However, general principles of gene expression regulation in eukaryotes involve transcription factors binding to promoter and regulatory sequences, as well as mechanisms controlling mRNA stability and translation initiation. pressbooks.pubkhanacademy.orgnih.govnih.govucl.ac.uk

Allosteric Regulation and Conformational Dynamics Modulating BRAP/IMP Function

Allosteric regulation involves the modulation of protein activity by the binding of a molecule at a site distinct from the active site, which induces conformational changes that affect the active site's function. elifesciences.orgnih.govresearchgate.net Conformational dynamics, the movement and flexibility of protein structures, are intrinsically linked to allostery and play a role in transmitting regulatory signals. elifesciences.orgnih.govresearchgate.netucsf.edu

In the case of BRAP, its function as a Ras-responsive E3 ubiquitin ligase suggests a form of allosteric regulation. nih.govresearchgate.netreactome.org Upon activation of RAS, BRAP binds to RAS:GTP, which stimulates its E3 ubiquitin ligase activity and leads to autoubiquitination. nih.govreactome.org This interaction and subsequent activation imply that RAS:GTP acts as an allosteric effector, inducing conformational changes in BRAP that enhance its ligase activity and relieve its inhibition of the MAPK pathway. nih.govreactome.org While the detailed conformational dynamics of BRAP have not been extensively described in the provided snippets, the principle of allosteric regulation through interaction with RAS is evident. nih.govreactome.org

Oligomerization and Multi-Protein Complex Formation in Activity Modulation

BRAP has been shown to exist in multi-protein complexes, and its activity can be modulated through interactions with other proteins. acs.org Co-immunoprecipitation experiments have demonstrated that BRAP can associate with itself, consistent with the possibility of oligomerization. nih.gov BRAP also forms complexes with the DUBs USP4 and USP15, which regulate its ubiquitination and stability. nih.govnih.govresearchgate.net

Furthermore, BRAP interacts with components of the MAPK pathway, such as MST2 and KSR1. nih.govpnas.orgreactome.org BRAP interacts with MST2 kinase and is involved in regulating the Hippo pathway, suggesting complex formation in this context. pnas.org BRAP is also known to interact with the MAPK scaffold protein KSR1 and negatively regulate MAPK signaling, at least in part by limiting the formation of KSR-1-dependent BRAF-CRAF-MEK complexes. nih.govuniprot.orgreactome.org The interaction with RAS:GTP also involves the formation of a complex that stimulates BRAP's activity. reactome.org These findings highlight the importance of oligomerization and multi-protein complex formation in fine-tuning BRAP's diverse regulatory roles.

Physiological Roles and Cellular Processes Regulated by Brap/imp

Negative Regulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

BRAP/IMP is a key negative regulator of the MAPK signaling cascade, a critical pathway that controls a wide array of cellular processes including cell growth and differentiation. It exerts its inhibitory effects primarily through its interaction with essential components of this pathway, thereby modulating signal strength and duration.

Impact on KSR Scaffold Protein Homeostasis

The Kinase Suppressor of Ras (KSR) is a scaffold protein that facilitates the assembly of the Raf/MEK/ERK kinase cascade. BRAP/IMP directly interacts with KSR, limiting the formation of functional Raf/MEK complexes. In quiescent cells, BRAP/IMP, in conjunction with 14-3-3 proteins, sequesters KSR1 in the cytoplasm, preventing its translocation to the plasma membrane where it would normally assemble the signaling module. This interaction effectively dampens the MAPK signal. Upon Ras activation, BRAP/IMP undergoes autoubiquitination, a process that relieves its inhibitory hold on KSR, allowing the MAPK cascade to proceed. This Ras-sensitive modulation of KSR by BRAP/IMP acts as a signal threshold regulator, ensuring that the ERK1/2 pathway is only activated in response to appropriate stimuli.

Influence on CRAF/RAF1 Kinase Stability and Expression Levels

BRAP/IMP also influences the stability of CRAF (also known as RAF1), a key kinase in the MAPK pathway. Research has shown a novel interaction between BRAP/IMP and the deubiquitylase USP15. USP15 stabilizes BRAP by opposing its autoubiquitination and subsequent proteasomal degradation. Interestingly, while USP15 stabilizes the negative regulator BRAP,

Brap/imp in Pathophysiological Contexts: Mechanistic Insights

Aberrant BRAP/IMP Activity and Disease Associations (mechanistic focus)

BRCA1-associated protein (BRAP), also known as Impedes Mitogenic signal Propagation (IMP), is a multifaceted protein primarily recognized for its function as a RING-type E3 ubiquitin ligase. uniprot.orgresearchgate.net This enzymatic activity allows it to mediate the attachment of ubiquitin to substrate proteins, a critical post-translational modification that governs a vast array of cellular processes. frontiersin.orgnih.gov BRAP's role extends beyond protein degradation, influencing protein localization, activity, and interactions within complex signaling networks. wikipedia.orgplos.org Initially identified through its interaction with the BRCA1 tumor suppressor, BRAP is a cytoplasmic protein that can regulate the nuclear transport of certain proteins by retaining them in the cytoplasm. wikipedia.orgplos.orggenecards.org Dysregulation of BRAP's activity is increasingly implicated in the pathophysiology of numerous human diseases, primarily through the disruption of key signaling cascades.

Role in Cancer Development and Progression: Molecular Mechanisms and Pathways

Aberrant BRAP expression and activity are frequently observed in various malignancies, where it can function as either an oncogene or a tumor suppressor depending on the cellular context. Its role is intrinsically linked to its E3 ligase function and its ability to modulate critical signaling pathways that control cell growth, proliferation, survival, and metastasis. frontiersin.orgfrontiersin.org

Modulation of MAPK and PI3K/Akt Pathways: A primary mechanism through which BRAP influences cancer progression is by regulating the mitogen-activated protein kinase (MAPK) signaling cascade. uniprot.orgfrontiersin.org BRAP acts as a negative regulator of the MAPK pathway by limiting the formation of the Raf/MEK complex. uniprot.orgmedchemexpress.com It achieves this by interacting with and inactivating the scaffold protein Kinase Suppressor of Ras 1 (KSR1). uniprot.orgplos.org However, BRAP itself is a Ras-responsive protein. uniprot.org Upon Ras activation, BRAP undergoes auto-polyubiquitination, which releases its inhibitory effect on the Raf-MEK complex, thereby allowing signal propagation. uniprot.org This positions BRAP as a threshold modulator, controlling the sensitivity and amplitude of the MAPK pathway. plos.orgnih.gov

In leukemia cells, BRAP2 has been shown to negatively regulate both the Ras-Raf-MEK and the PI3K/Akt pathways, inducing apoptosis and inhibiting cell growth. nih.gov Conversely, in gastric cancer, the overexpression of BRAP has been found to promote cell proliferation and migration by activating the MAPK pathway, as indicated by increased levels of phosphorylated ERK and Raf-1. researchgate.net In gliomas, BRAP has been shown to inhibit cell proliferation and migration by targeting the TGF-beta/PI3K/AKT/mTOR signaling pathway. nih.gov

Regulation of Cell Cycle and Tumor Suppressors: BRAP interacts with key cell cycle regulators and tumor suppressors. It was initially discovered due to its ability to bind to the nuclear localization signal of the breast cancer suppressor protein, BRCA1. genecards.orgptglab.com By retaining proteins like BRCA1 in the cytoplasm, BRAP may influence their tumor-suppressive functions in the nucleus. researchgate.netwikipedia.org The C. elegans homolog of BRAP, brap-2, has been shown to be critical in preventing cell cycle arrest under oxidative stress by countering the premature activation of the BRC-1 (BRCA1 homolog) and CKI-1 (p21 homolog) network. nih.gov

Furthermore, BRAP can regulate G1/S phase progression by targeting the E3 ligase SKP2 for ubiquitination and subsequent destruction. This action leads to the stabilization of SKP2 substrates like the cyclin-dependent kinase inhibitors p21 and p27, which are crucial for controlling cell cycle entry. pnas.orgresearchgate.net BRAP also functions as a cytoplasmic retention protein for p21, a cyclin-dependent kinase inhibitor, during monocyte differentiation. plos.org

Involvement in NF-κB and Hippo Signaling: In esophageal squamous cell carcinoma (ESCC), where BRAP is considered a susceptibility gene, its overexpression due to copy number gain leads to activation of the nuclear factor-kappaB (NF-κB) signaling pathway, promoting invasion and metastasis. frontiersin.org BRAP can also modulate the temporal control of NF-κB localization in response to inflammatory stimuli. plos.orgresearchgate.net

Recent studies have uncovered a critical role for BRAP in liver homeostasis through the modulation of the Hippo signaling pathway. pnas.org Liver-specific deletion of BRAP leads to depletion of the kinase MST2, a core component of the Hippo pathway. pnas.orgresearchgate.net This results in reduced phosphorylation and subsequent nuclear translocation of the transcriptional co-activator YAP, leading to increased expression of YAP target genes involved in cell growth and cytoskeletal remodeling. The consequence is disrupted liver architecture, increased hepatocyte proliferation, cell death, and inflammation. pnas.orgresearchgate.net This mechanism links BRAP to liver cancer, as aberrant Hippo signaling is a known driver of hepatocellular carcinoma. frontiersin.org

Table 1: Role of BRAP/IMP in Different Cancers

Cancer Type BRAP Expression/Role Key Mechanistic Pathways Involved Cellular Processes Affected
Esophageal Squamous Cell Carcinoma (ESCC) Overexpressed, promotes invasion NF-κB Signaling Invasion, Metastasis, Patient Survival frontiersin.org
Liver Hepatocellular Carcinoma (LIHC) Overexpressed, poor prognosis Hippo Pathway, MMR gene mutation, DNA methylation Hepatocyte proliferation, Cell Death, Inflammation, Tumor Immunity frontiersin.orgpnas.orgresearchgate.net
Gastric Cancer Overexpressed, promotes proliferation MAPK Signaling (p-ERK, p-Raf1) Proliferation, Migration, Epithelial-Mesenchymal Transition (EMT) researchgate.net
Glioma Inhibits proliferation and migration TGF-beta/PI3K/AKT/mTOR Signaling Proliferation, Migration, Stem Cell Self-renewal nih.gov
Leukemia Negatively regulates key pathways Ras-Raf-MEK, PI3K/Akt Apoptosis, Cell Growth nih.gov

| Breast Cancer | Binds to BRCA1 | Cytoplasmic retention of BRCA1 | Nuclear Transport, potential tumor suppression genecards.orgptglab.com |

Contribution to Neurodegenerative Disorders: Underlying Molecular Mechanisms

The role of BRAP in the central nervous system (CNS) is emerging, with evidence suggesting its involvement in neurodevelopment and potentially in the pathology of neurodegenerative disorders. plos.orgyorku.ca These conditions are often characterized by oxidative stress, protein misfolding, and neuronal death, processes in which BRAP's molecular functions may be implicated. mdpi.comexplorationpub.com

Mechanistically, BRAP's function in the CNS is tied to its regulation of the MAPK signaling pathway, which is crucial for neural progenitor cell development. researchgate.netpnas.org Deregulation of this pathway can lead to neurodevelopmental issues. researchgate.net Studies in C. elegans have shown that the BRAP homolog, BRAP-2, is a negative regulator of SKN-1 (the homolog of mammalian Nrf2), a key transcription factor in the oxidative stress response. yorku.ca Loss of brap-2 enhances the expression of SKN-1/Nrf2 target genes, suggesting that BRAP-2 is necessary to temper the oxidative stress response. yorku.ca Given that chronic oxidative stress and dysregulated defense mechanisms are hallmarks of many neurodegenerative diseases, BRAP's role as a modulator of this response could be critical. yorku.camdpi.com

Furthermore, genetic association studies have linked polymorphisms in the BRAP gene to schizophrenia, a neurodevelopmental disorder. plos.orgresearchgate.net The proposed mechanism involves BRAP's modulation of the MAPK cascade and inflammation signaling, both of which are implicated in the pathophysiology of schizophrenia. plos.org

Other Disease Associations and Pathophysiological Contributions (mechanistic focus)

BRAP's influence extends to other pathophysiological contexts, particularly those involving inflammatory and metabolic processes.

Cardiovascular and Metabolic Diseases: Genome-wide association studies have identified single nucleotide polymorphisms (SNPs) in the BRAP gene associated with an increased risk of myocardial infarction and carotid atherosclerosis in Asian populations. plos.orgnih.gov The underlying mechanism is thought to involve BRAP's ability to activate inflammatory cascades. plos.org BRAP is also associated with metabolic traits and may play a role in metabolic syndrome. nih.gov In the context of liver pathology, BRAP deletion not only affects baseline liver morphology but also alters liver remodeling and lipid accumulation in response to dietary stress, highlighting its role in metabolic liver disease. pnas.orgresearchgate.net

Inflammatory Responses: BRAP is a regulator of inflammatory signaling. It has been shown to modulate TNF-α-induced NF-κB nuclear translocation, a central step in the inflammatory response. plos.orgresearchgate.net Additionally, through its interaction with the deubiquitylating enzyme USP15, BRAP's stability is maintained, which in turn can influence the amplitude of MAPK signaling in response to growth factors, thereby impacting inflammatory and immune responses. nih.govnih.gov

Identification of Perturbed Molecular Pathways and Critical Substrates in Disease

The pathological consequences of aberrant BRAP activity stem from the disruption of specific molecular pathways, which is a direct result of its E3 ligase activity on critical protein substrates.

The primary signaling pathways perturbed by BRAP are central to cellular homeostasis and include the MAPK, PI3K/Akt, NF-κB, Hippo, and TGF-β pathways. genecards.orgfrontiersin.orgnih.govnih.govpnas.org BRAP functions as a key modulator, often acting as a brake or a threshold-setter for signal transduction. For instance, its negative regulation of KSR1 dampens MAPK signaling, while its auto-ubiquitination in response to Ras activation releases this brake. uniprot.orgnih.gov Its ability to activate the NF-κB pathway or destabilize the Hippo pathway component MST2 showcases how its overexpression can drive pro-cancerous signaling. frontiersin.orgpnas.org

The function of BRAP is ultimately executed through its interaction with and ubiquitination of specific substrates. While the full list of BRAP substrates is still under investigation, several key targets have been identified that explain its role in disease.

Table 2: Key Molecular Pathways Perturbed by BRAP/IMP

Pathway BRAP's Mechanistic Role Associated Disease Context
MAPK Cascade Negatively regulates by inactivating KSR1; acts as a Ras-responsive threshold modulator. uniprot.orgplos.org Cancer, Neurodevelopment, Inflammatory Diseases frontiersin.orgresearchgate.net
PI3K/Akt Pathway Negatively regulates pathway activity in leukemia; targeted by BRAP in glioma. nih.govnih.gov Cancer (Leukemia, Glioma) nih.govnih.gov
NF-κB Signaling Promotes pathway activation and p65 nuclear translocation. plos.orgfrontiersin.org Cancer (ESCC), Inflammation frontiersin.orgresearchgate.net
Hippo Pathway Negatively regulates the pathway by causing depletion of the kinase MST2. pnas.orgresearchgate.net Liver Cancer, Liver Disease pnas.orgresearchgate.net
TGF-β Signaling Inhibits the pathway to suppress glioma cell proliferation. nih.gov Cancer (Glioma) nih.gov

| Oxidative Stress Response (SKN-1/Nrf2) | Acts as a negative regulator of the SKN-1/Nrf2 pathway. yorku.ca | Neurodegeneration, Aging yorku.ca |

Table 3: Identified Substrates and Interacting Partners of BRAP/IMP

Substrate/Interactor Domain/Region of Interaction Type of Regulation by BRAP Downstream Consequence
Itself (Auto-ubiquitination) RING finger domain Polyubiquitination Releases inhibition of Raf/MEK complex formation upon Ras activation. uniprot.orgnih.gov
KSR1 Binds to inactive KSR1/MEK complex Inactivation/Sequestration Negative regulation of the MAPK pathway. uniprot.orgplos.org
SKP2 Direct interaction Polyubiquitination and degradation Stabilization of p21 and p27; regulation of G1/S phase transition. pnas.orgresearchgate.net
MST2 Post-transcriptional regulation Depletion of protein levels Activation of YAP and its target genes; disrupted liver morphology. pnas.orgresearchgate.net
USP15 Coiled-coil region of BRAP interacts with DUSP-UBL domain of USP15 Stabilized by USP15 (de-ubiquitination) Prevents proteasomal degradation of BRAP, maintaining its function. nih.govresearchgate.net
BRCA1 Binds to Nuclear Localization Signal (NLS) Cytoplasmic Retention Regulation of BRCA1's nuclear function. wikipedia.orggenecards.org
p21 Direct interaction Cytoplasmic Retention Regulation of p21's cell cycle inhibitory function. plos.org

| Ras | Ras binding domain | BRAP is a Ras effector | Modulates BRAP's auto-ubiquitination and activity on the MAPK pathway. researchgate.net |

Table of Mentioned Compounds

Compound Name
c-Myc
Cyclin E
p21
p27
ERK
Raf-1
MST2
YAP
SKP2
KSR1
BRCA1
BRC-1
CKI-1
SKN-1
Nrf2
NF-κB
p65
TGF-beta
AKT
mTOR
Ras
MEK

Advanced Research Methodologies for Studying Brap/imp

Biochemical and Cell-Based Assays for Characterizing Ubiquitination Activity

A variety of biochemical and cell-based assays are instrumental in characterizing the ubiquitination activity of BRAP, also known as RNF52 or IMP. nih.govgenecards.org These assays are essential for understanding its function as a RING-type E3 ubiquitin transferase. genecards.org

In vitro ubiquitination assays are fundamental for directly assessing the E3 ligase activity of BRAP. These assays typically involve combining purified recombinant BRAP with an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (like UBE2D1), and ubiquitin. researchgate.net The reaction products can then be analyzed by techniques such as SDS-PAGE and western blotting to detect the formation of polyubiquitin (B1169507) chains, which is indicative of E3 ligase activity. profacgen.com Variations of this assay can include using ubiquitin mutants (e.g., K6R, K11R, K48R, K63R) to determine the type of ubiquitin linkages that BRAP can generate. researchgate.net

Surface Plasmon Resonance (SPR) has been employed to study the protein-protein interactions between BRAP and various ubiquitin chains. nih.gov This technique provides quantitative data on binding affinities and kinetics, revealing that the RNF52 domain of BRAP preferentially binds to certain di-ubiquitin linkages, such as M1- and K63-linked chains, while showing weaker or no binding to others. nih.govresearchgate.net

Cell-based assays provide a more physiologically relevant context for studying BRAP's ubiquitination activity. Overexpression or knockdown of BRAP in cell lines can be followed by analysis of the ubiquitination status of potential substrates. researchgate.netcam.ac.uk Enzyme-Linked Immunosorbent Assay (ELISA)-based methods can be adapted to quantify ubiquitination levels in cell lysates, tissue homogenates, and other biological fluids. profacgen.commybiosource.commybiosource.com Furthermore, advanced techniques like the NanoBRET® Ubiquitination Assay allow for the real-time measurement of protein ubiquitination in living cells. promega.ca This assay can be used to assess changes in the ubiquitination levels of a target protein following various cellular treatments. promega.ca

Other specialized assays include:

Tandem Ubiquitin Binding Entities (TUBEs)-based assays: These assays use proteins with high affinity for polyubiquitin chains to detect and quantify E3 ligase activity. profacgen.comnih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based assays: This method offers a sensitive and quantitative way to measure the binding of TUBEs to polyubiquitin chains, providing a readout of E3 ligase activity. profacgen.com

These diverse biochemical and cell-based assays provide a comprehensive toolkit for dissecting the intricate details of BRAP's E3 ligase function.

Structural Biology Approaches: Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography

Determining the three-dimensional structure of BRAP/IMP is fundamental to understanding its mechanism of action. While specific Cryo-EM or X-ray crystallography structures for the full-length BRAP protein are not extensively detailed in the provided search results, the importance of these techniques in structural biology is well-established for proteins of this class.

The central catalytic region of BRAP contains several key subdomains: a nucleotide-binding α/β plait (NBP) motif, a RING zinc finger motif, a ZfUBP (ubiquitin-specific protease-like zinc finger) motif, and a coiled-coil (CC) motif. nih.gov The structure of this conserved RNF52 domain is critical for its function. nih.gov Structural biology techniques would be essential to visualize how these domains are spatially organized and how they interact with E2 enzymes, ubiquitin, and substrate proteins.

The Human Protein Atlas provides predicted 3D structures for BRAP and its isoforms, which can serve as a basis for hypothesis-driven structural studies. proteinatlas.org These models can be used to design constructs for expression and purification, which are prerequisites for high-resolution structural determination by X-ray crystallography or Cryo-EM.

Proteomics-Based Approaches for Substrate Identification and Interaction Profiling

Identifying the substrates and interaction partners of BRAP/IMP is crucial for elucidating its cellular pathways and functions. nih.gov Proteomics-based approaches have become indispensable tools for this purpose. nih.govanr.fr

Co-Immunoprecipitation Coupled with Mass Spectrometry

Co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a powerful and widely used technique to identify protein-protein interactions. creative-proteomics.comabcam.comnih.gov In this method, an antibody targeting BRAP is used to pull down the protein from cell lysates, along with any interacting proteins. These interacting partners are then identified by mass spectrometry. abcam.comnih.gov This approach has been instrumental in building protein interaction networks and has revealed that BRAP interacts with a variety of proteins, including BRCA1 and KSR1. nih.govuniprot.org To enhance the specificity and reduce background noise, techniques like using FLAG-tagged proteins for immunoprecipitation and employing advanced MS methods like Field Asymmetric Ion Mobility Spectrometry (FAIMS) can be utilized. nih.gov

Proximity Ligation Assays for Interaction Mapping

The Proximity Ligation Assay (PLA) is a sensitive and specific technique used to visualize protein-protein interactions within intact cells. nih.govwikipedia.orgsigmaaldrich.com This method uses antibodies to target two proteins of interest. If the proteins are in close proximity (within 40 nm), a series of enzymatic reactions leads to the generation of a fluorescent signal. nih.govsigmaaldrich.com PLA can confirm endogenous protein interactions and provide information about their subcellular localization. nih.gov This technique has been used to study the interaction between BRAP and its partners, providing visual evidence of these complexes within the cellular environment. echinobase.orgcore.ac.uk

Targeted Protein Degradation Systems (e.g., Auxin-Inducible Degron 2, AID2) for Functional Dissection

Targeted protein degradation systems offer a powerful way to study the function of a protein by rapidly and specifically depleting it from the cell. The Auxin-Inducible Degron 2 (AID2) system is a state-of-the-art method for achieving this. imp.ac.atbiorxiv.orgnih.gov This system involves tagging the protein of interest (in this case, BRAP) with a small degron tag (mAID). nih.govsci-hub.se In the presence of a specific ligand (5-phenyl-indole-3-acetic acid or 5-Ph-IAA), the tagged protein is recognized by a plant-derived E3 ligase adaptor protein (Tir1) and targeted for degradation by the proteasome. imp.ac.atbiorxiv.orgnih.gov

The AID2 system offers several advantages over the original AID system, including lower leaky degradation and the use of a more potent ligand at lower concentrations. biorxiv.orgnih.govnih.gov By rapidly depleting BRAP, researchers can observe the immediate cellular consequences, helping to identify its direct functions and downstream targets without the complications of long-term genetic knockout. imp.ac.atsci-hub.se This technique is particularly valuable for dissecting the role of BRAP in dynamic cellular processes. imp.ac.at

Genetic and Genomic Manipulation Techniques: CRISPR/Cas9 and RNA Interference for Functional Studies

Genetic and genomic manipulation techniques are essential for studying the function of BRAP/IMP in a cellular or organismal context.

CRISPR/Cas9: The CRISPR/Cas9 system allows for precise editing of the genome, including the knockout of specific genes. frontiersin.org Creating BRAP-deficient cell lines or animal models using CRISPR/Cas9 enables researchers to study the phenotypic consequences of its loss of function. researchgate.netresearchgate.netfigshare.com This can reveal the role of BRAP in various biological processes, such as cell proliferation, DNA damage response, and development. cam.ac.ukbiorxiv.org

RNA Interference (RNAi): RNA interference is a mechanism for silencing gene expression at the post-transcriptional level. nih.govnih.gov Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to target BRAP mRNA can be introduced into cells to reduce its expression. researchgate.nettandfonline.com The effects of BRAP knockdown on cellular functions and pathways can then be assessed. RNAi has been used to investigate the role of BRAP in processes like neurogenesis and its impact on the expression of other genes. tandfonline.com

The following table summarizes the research methodologies discussed:

Methodology Principle Application for BRAP/IMP Study
In vitro Ubiquitination Assay Reconstitution of the ubiquitination cascade with purified enzymes.Directly assesses the E3 ligase activity of BRAP and determines the type of ubiquitin chains it forms.
Surface Plasmon Resonance (SPR) Measures real-time binding interactions between molecules.Quantifies the binding affinity and kinetics of BRAP with different ubiquitin linkages.
Cell-Based Ubiquitination Assays Analysis of ubiquitination in a cellular context.Studies the regulation and downstream effects of BRAP's E3 ligase activity in living cells.
Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS) Isolation of a protein and its binding partners using a specific antibody, followed by mass spectrometry identification.Identifies proteins that interact with BRAP, providing insights into its functional complexes and pathways.
Proximity Ligation Assay (PLA) In situ detection of protein-protein interactions with high sensitivity and spatial resolution.Visualizes and confirms BRAP's interactions with other proteins within the cell.
Auxin-Inducible Degron 2 (AID2) System Rapid and targeted degradation of a protein of interest upon addition of a specific ligand.Allows for the acute depletion of BRAP to study its immediate cellular functions and identify direct substrates.
CRISPR/Cas9 Precise genome editing to create gene knockouts or modifications.Generates BRAP-deficient models to study the long-term consequences of its loss of function.
RNA Interference (RNAi) Silencing of gene expression by targeting mRNA for degradation.Reduces BRAP expression to investigate its role in various cellular processes.

Computational and Bioinformatics Approaches: Network Analysis and Structural Modeling

Computational and bioinformatics approaches have become indispensable in modern biological research, offering powerful tools to dissect complex protein functions and interactions. For the BRCA1-associated protein (BRAP), also known as IMP-E3, these methodologies provide crucial insights into its regulatory networks and structural characteristics, which are challenging to explore solely through experimental techniques.

Network Analysis

Network analysis integrates data from various sources to map the complex web of interactions a protein is involved in, revealing its functional context within the cell. For BRAP, protein-protein interaction (PPI) network analysis has been instrumental in identifying its partners and understanding its role in cellular signaling. plos.org

Key Interaction Partners and Pathways: Bioinformatics databases like STRING, BioGRID, and IntAct aggregate experimentally verified and predicted interactions. genecards.orgproteinatlas.orguniprot.org Analysis of these networks reveals that BRAP is a key node in several critical pathways. genecards.org

MAPK Signaling: BRAP, also known as IMP (Impedes Mitogenic signal Propagation), is a negative regulator of the MAPK pathway. nih.govbosterbio.com It interacts with key components like the kinase suppressor of Ras 1 (KSR1), limiting the formation of Raf/MEK complexes. nih.govbosterbio.comnih.gov Network analysis helps visualize this regulatory module and its connections to upstream activators like Ras and downstream effectors. string-db.org

Ubiquitination and Deubiquitination Machinery: As an E3 ubiquitin ligase, BRAP's interaction network is rich with components of the ubiquitin-proteasome system. portlandpress.comnih.gov A comprehensive yeast two-hybrid screen identified specific deubiquitylating enzymes (DUBs), USP4 and USP15, as exclusive BRAP interactors among 55 DUBs tested. nih.govresearchgate.net This highlights a tightly regulated relationship where DUBs can oppose BRAP's auto-ubiquitination, thereby controlling its stability and activity. nih.govresearchgate.net

Cancer and Disease Pathways: Network analyses have linked BRAP to various human diseases. For instance, its interaction with BRCA1 initially suggested a role in DNA repair and tumor suppression. genecards.orgnih.gov Further studies have implicated BRAP in schizophrenia, where network analysis pointed to interactions with proteins like ubiquitin C (UBC), a node previously implicated in the disorder. plos.org It is also connected to pathways involved in inflammatory dysfunction, which are associated with conditions like myocardial infarction and atherosclerosis. plos.orgnih.gov

Research Findings from Network Analysis: A study investigating BRAP's role in schizophrenia utilized network analysis to explore the functional implications of an associated single nucleotide polymorphism (SNP), rs3782886. plos.org This analysis predicted that BRAP interacts with several other proteins and that the associated SNP could influence the mRNA levels of downstream genes like ALDH2 and MYL2, suggesting a regulatory role for BRAP in gene expression that extends beyond its immediate interaction partners. plos.org

Table 1: Selected BRAP/IMP Interaction Partners and Their Functions Identified Through Network Analysis
Interacting ProteinFunction/PathwaySignificance of InteractionReference
BRCA1Tumor Suppression, DNA RepairBRAP binds to the nuclear localization signal of BRCA1, potentially regulating its cytoplasmic retention. genecards.orgnih.gov
KSR1MAPK Signaling ScaffoldBRAP negatively regulates the MAPK pathway by limiting KSR1-dependent complex formation. nih.govnih.gov
USP15/USP4DeubiquitylationThese DUBs oppose BRAP's auto-ubiquitylation, stabilizing the BRAP protein. nih.govresearchgate.net
Ubiquitin C (UBC)Protein DegradationInteraction implicated in schizophrenia, linking BRAP to the broader ubiquitin system in neurological contexts. plos.org
MST2Hippo Signaling PathwayBRAP regulates hepatocyte morphology and turnover by modulating this Hippo pathway kinase. pnas.org

Structural Modeling

While an experimentally determined high-resolution structure of the full-length BRAP protein is not available, computational structural modeling provides valuable approximations. These models are typically generated using homology modeling, where the amino acid sequence of BRAP is threaded onto the known structures of related proteins (templates). uni-frankfurt.de

Domain Architecture and Modeled Structures: BRAP is a multi-domain protein, and understanding the structure of these individual domains is key to deciphering its function. portlandpress.comnih.gov The central catalytic region, often called the RNF52 domain, is particularly conserved and comprises four subdomains. portlandpress.comnih.govresearchgate.net

RING (Really Interesting New Gene) finger domain: This is the catalytic heart of the E3 ligase, responsible for transferring ubiquitin to substrates. Models of this zinc-finger domain are crucial for understanding its catalytic mechanism. portlandpress.comnih.gov

Nucleotide-Binding α/β Plait (NBP): A conserved motif within the catalytic core. portlandpress.comnih.gov

ZfUBP (UBP-like zinc finger): This domain is structurally similar to domains found in ubiquitin-specific proteases. portlandpress.comnih.gov

Coiled-Coil (CC) domain: This region is often involved in protein-protein interactions, and modeling suggests it is the primary site of interaction with the deubiquitylase USP15. nih.govportlandpress.com

Insights from Structural Studies: Computational modeling, combined with biochemical assays, has been used to map interaction interfaces. For example, fragment-based mapping combined with yeast two-hybrid screens determined that the N-terminal DUSP-UBL domain of USP15 interacts with the coiled-coil region of BRAP. nih.gov

Recent research has focused on the central RNF52 domain, revealing its unique ability to recognize and utilize pre-formed ubiquitin chains (oligo-ubiquitin) rather than just single ubiquitin monomers. portlandpress.comnih.gov Structural modeling helps to visualize how different ubiquitin chain linkages (e.g., M1- and K63-linked) might bind to this domain, explaining the observed biochemical preferences. portlandpress.comresearchgate.net

Table 2: Computationally Analyzed Domains of BRAP/IMP and Their Functions
Domain/RegionPredicted/Modeled FunctionMethodologyReference
RING FingerCatalytic activity (E3 ligase function)Homology Modeling, Sequence Alignment portlandpress.comnih.gov
Coiled-Coil (CC)Interaction with USP15Yeast Two-Hybrid, Fragment Mapping nih.govportlandpress.com
RNF52 Domain (NBP-RING-ZfUBP-CC)Binds preferentially to specific ubiquitin chain linkages (M1, K63)Biochemical Assays, Mass Spectrometry, Structural Modeling portlandpress.comnih.gov
N-terminusInteraction with Bombesin receptor subtype 3 (BRS-3)Yeast Two-Hybrid, Co-immunoprecipitation plos.org

The integration of network analysis and structural modeling provides a powerful framework for generating and testing hypotheses about BRAP's function. Network analysis places BRAP within its cellular context, while structural modeling offers a mechanistic basis for its interactions and catalytic activity. These computational approaches will continue to be vital in fully elucidating the complex roles of the IMP-E3 ligase in health and disease.

Future Research Directions and Unanswered Questions Regarding Brap/imp

Elucidation of Novel Substrates and Unidentified Interaction Partners

While BRAP has been shown to interact with a range of proteins, including BRCA1, p21, NF-κB, Ras, KSR1, PHLPP1, AKAP3, DNMT1, MST2, p53, and certain viral proteins, the complete spectrum of its substrates and interaction partners remains to be identified uniprot.orgmybiosource.comresearchgate.netresearchgate.netpnas.orgspandidos-publications.comnih.govsemanticscholar.orgresearchgate.netresearchgate.netplos.orgresearchgate.netnih.govnih.govnih.gov. A key unanswered question pertains to the precise function of BRAP's conserved domain architecture, particularly its role within the ubiquitin system, which has not been fully delineated researchgate.netresearchgate.netresearchgate.net. Although BRAP possesses autoubiquitination activity, suggesting it functions as a ubiquitin ligase, its specific in vivo ubiquitination targets are not well-defined pnas.org. For instance, while BRAP regulates MST2 levels, the exact mechanism, including the potential role of ubiquitination in this process, requires further investigation pnas.org. Protein-protein interaction analyses have suggested additional interacting partners beyond the currently known ones, indicating the existence of a more extensive interaction network that needs comprehensive mapping semanticscholar.org. Future research should employ advanced proteomic techniques, such as quantitative mass spectrometry coupled with sophisticated protein interaction mapping strategies, to uncover novel substrates and interaction partners of BRAP in different cellular contexts and physiological states.

Comprehensive Mapping of BRAP/IMP's Regulatory Networks

BRAP is integrated into a complex web of intracellular signaling pathways, influencing the Ras-MAPK, PI3K/Akt, NF-κB, and Hippo pathways uniprot.orgmybiosource.comresearchgate.netpnas.orgspandidos-publications.comnih.govsemanticscholar.orgresearchgate.netplos.orgresearchgate.netnih.govresearchgate.netresearchgate.net. It has been proposed to act as a molecular buffer, helping to maintain cellular homeostasis semanticscholar.org. However, a comprehensive understanding of how BRAP is regulated within these intricate networks and how it precisely modulates the activity of multiple pathways is still lacking researchgate.net. For example, the underlying mechanisms by which BRAP influences tumor immunology remain unclear frontiersin.org. Future studies should focus on employing systems biology approaches, integrating data from transcriptomics, proteomics, and phosphoproteomics, to construct detailed regulatory maps of BRAP's involvement in various cellular processes and signaling cascades. Perturbation experiments, such as inducible BRAP expression or knockdown in specific cell types and conditions, followed by global analyses, would be crucial for dissecting its regulatory roles within these networks.

In Vivo Understanding of Allosteric and Conformational Regulation

BRAP's function as a Ras-responsive E3 ubiquitin ligase is known to involve auto-polyubiquitination upon Ras activation, which subsequently leads to the release of inhibition of Raf/MEK complex formation nih.govuniprot.orgmybiosource.comcusabio.com. This suggests that allosteric and conformational changes within BRAP are critical for regulating its activity and interactions. However, the precise in vivo mechanisms governing these structural dynamics, how they are triggered by upstream signals (like Ras activation), and how they influence substrate binding, E3 ligase activity, and interaction partner affinity are not well understood. While the domain architecture of BRAP is conserved, the specific functional contributions of each domain and how they cooperate in mediating allosteric and conformational changes in a physiological context require detailed investigation researchgate.netresearchgate.netresearchgate.net. Future research should utilize advanced structural biology techniques, such as cryo-EM and NMR, potentially coupled with techniques for studying protein dynamics in living cells, to gain insights into the conformational states of BRAP and how they are regulated in response to cellular cues. Mutagenesis studies targeting specific residues within its domains could help to dissect the functional importance of these regions in allosteric and conformational regulation.

Exploration of BRAP/IMP's Function in Underexplored Biological Systems and Organisms

BRAP is a conserved protein with orthologs found in a wide range of organisms, from yeast to humans sinobiological.comwikipedia.orgnih.gov. While studies have provided insights into its roles in human cell lines and mouse models, and some work has been done in C. elegans, its function in many other biological systems and organisms remains largely unexplored pnas.orgresearchgate.netplos.orgresearchgate.netnih.govlife-science-alliance.orgnih.govnih.gov. For instance, its specific role in hepatic physiology was previously poorly understood pnas.org, and its involvement in glioma development was obscure researchgate.netresearchgate.net. Despite high expression in the testis, its precise function in this tissue is largely unknown researchgate.netnih.govfrontiersin.org. Future research should expand investigations into a broader range of model organisms and biological systems to uncover conserved and species-specific functions of BRAP. Studying BRAP in diverse contexts, such as different developmental stages, tissue types, and in response to various environmental stimuli, will provide a more complete picture of its biological roles. This could involve genetic studies in various organisms and functional analyses in primary cells from different tissues.

Q & A

Q. What experimental models are commonly used to study IMP-E3 function, and what insights do they provide?

IMP-E3 is best characterized in Drosophila melanogaster, where it regulates imaginal disc morphogenesis during wing development. Key studies use genetic knockouts, immunohistochemistry, and developmental staging to link IMP-E3 expression to tissue remodeling . For example, Drosophila mutants exhibit defective epithelial folding, highlighting its role in cytoskeletal organization.

Q. What methodologies are recommended for quantifying IMP-E3 protein levels in vitro?

  • Bradford/Lowry Assays : Measure total protein concentration in lysates, but require purity ≥90% to avoid contaminants .
  • Error Analysis : Calculate standard deviations and 95% confidence intervals for replicates. Systematic errors (e.g., pipetting inaccuracies) should be addressed via calibration .
  • Western Blotting : Use antibodies validated for IMP-E3 specificity (e.g., cross-reactivity tests with related E3 ligases) .

Q. How can researchers confirm IMP-E3’s classification as an E3 ubiquitin ligase?

  • Enzymatic Assays : Perform in vitro ubiquitination assays with E1 (activating), E2 (conjugating), and ubiquitin. IMP-E3’s catalytic activity is confirmed by polyubiquitin chain formation, detected via SDS-PAGE and anti-ubiquitin antibodies .
  • Domain Analysis : Identify RING or HECT domains via sequence alignment (e.g., NCBI Conserved Domain Database) .

Advanced Research Questions

Q. How to design experiments to identify novel IMP-E3 substrates in cancer models?

  • Pulldown/MS/MS : Immunoprecipitate IMP-E3 from cell lysates and analyze bound proteins via mass spectrometry. Include negative controls (e.g., E3 ligase-dead mutants) to exclude non-specific interactions .
  • Functional Screens : Use siRNA knockdown followed by proteomic profiling to detect accumulated proteins (potential substrates) .
  • Validation : Confirm ubiquitination via mutagenesis of lysine residues on candidate substrates .

Q. What strategies resolve contradictions in reported IMP-E3 substrates across studies?

  • Systematic Review : Apply PRISMA guidelines to aggregate data from PubMed, Embase, and Web of Science, filtering by experimental rigor (e.g., validation in ≥2 models) .
  • Orthogonal Validation : Combine co-IP with proximity ligation assays (PLA) or in situ crosslinking to reduce false positives .
  • Context-Specific Analysis : Account for tissue-specific expression (e.g., IMP-E3’s role in tumors vs. developmental contexts) .

Q. How to determine the structural basis of IMP-E3’s substrate recognition and catalytic mechanism?

  • Crystallography : Resolve IMP-E3’s 3D structure complexed with E2-ubiquitin or substrates (e.g., using cryo-EM for large complexes) .
  • Mutagenesis : Test RING/HECT domain mutants for loss of ubiquitination activity .
  • Kinetic Studies : Measure ubiquitin transfer rates under varying pH, ionic conditions, or cofactor concentrations .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in IMP-E3’s role in cancer progression?

  • Meta-Analysis : Pool data from cohort studies (e.g., OncoTargets and Therapy meta-analysis ) and stratify by cancer type, stage, and IMP-E3 isoform.
  • Multivariate Regression : Control for confounding variables (e.g., patient age, treatment history) .
  • Preclinical Models : Validate findings in patient-derived xenografts (PDX) or organoids to bridge in vitro and clinical data .

Methodological Tables

Q. Table 1. Key Techniques for IMP-E3 Functional Analysis

TechniqueApplicationKey ConsiderationsReferences
Ubiquitination AssayConfirm E3 ligase activityUse ATP-regenerating system
Co-IP/MSIdentify substrate candidatesInclude protease inhibitors
Genetic Knockout (CRISPR)Study developmental phenotypesValidate off-target effects

Q. Table 2. Common Pitfalls in IMP-E3 Studies

IssueSolutionReferences
Non-specific antibodiesValidate with knockout cell lines
Contradictory substratesUse orthogonal assays (e.g., PLA)
Variable expressionNormalize to housekeeping genes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.